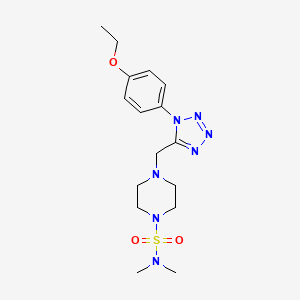
4-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)methyl)-N,N-dimethylpiperazine-1-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)methyl)-N,N-dimethylpiperazine-1-sulfonamide is a unique chemical compound characterized by its intricate molecular structure. Its development was driven by the need for specific applications in various scientific fields. This compound combines the properties of different functional groups, making it highly versatile for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)methyl)-N,N-dimethylpiperazine-1-sulfonamide typically involves multi-step organic synthesis techniques:
Starting Materials: : The process begins with the preparation of key starting materials, including 4-ethoxyphenyl hydrazine, tetrazole derivatives, and N,N-dimethylpiperazine.
Formation of Intermediate: : The initial step usually involves the reaction between 4-ethoxyphenyl hydrazine and a tetrazole precursor under controlled conditions to form an intermediate.
Final Coupling: : This intermediate is then reacted with N,N-dimethylpiperazine under suitable conditions (solvents, temperature, and catalysts) to yield the final product.
Industrial Production Methods
In industrial settings, the preparation of this compound often employs large-scale reactors and optimized reaction conditions. The use of continuous flow reactors can enhance efficiency and yield by allowing better control over reaction parameters.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : The compound can undergo oxidation reactions, especially at the tetrazole and piperazine moieties, leading to the formation of various oxidized derivatives.
Reduction: : Reduction reactions can also be employed, particularly targeting the sulfonamide group to explore different derivatives.
Substitution: : The compound's structure allows for substitution reactions, where functional groups on the phenyl ring or piperazine nitrogen atoms can be replaced with different substituents.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include hydrogen peroxide and potassium permanganate. Conditions typically involve acidic or neutral media.
Reduction: : Reducing agents such as sodium borohydride or catalytic hydrogenation are often used under mild conditions.
Substitution: : Various halogenating agents and nucleophiles can be used, with solvents like dichloromethane or ethanol facilitating the reactions.
Major Products
Oxidized Derivatives: : These include sulfoxides, sulfones, and other oxidized forms of the parent compound.
Reduced Derivatives: : Reduced forms include amines, alcohols, and other reduced analogs.
Substituted Products: : Substituted derivatives exhibit functional groups like halides, alkyl groups, and aryl groups replacing specific positions on the original compound.
Scientific Research Applications
4-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)methyl)-N,N-dimethylpiperazine-1-sulfonamide has diverse applications in scientific research:
Chemistry: : Utilized in studying reaction mechanisms and developing novel synthetic routes.
Biology: : Employed in biochemical assays to investigate enzyme interactions and metabolic pathways.
Medicine: : Explored for its potential pharmacological properties, including antimicrobial and anticancer activities.
Industry: : Used in the production of specialized materials and chemical intermediates.
Mechanism of Action
The mechanism by which 4-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)methyl)-N,N-dimethylpiperazine-1-sulfonamide exerts its effects is complex and depends on the specific application:
Molecular Targets: : It interacts with various molecular targets, including enzymes, receptors, and DNA.
Pathways Involved: : Pathways such as oxidative stress response, cell signaling, and metabolic regulation are influenced by the compound.
Comparison with Similar Compounds
Similar Compounds
Tetrazole Derivatives: : Compounds like 1H-tetrazole and its substituted forms share similar tetrazole functional groups.
Piperazine Derivatives: : Compounds such as N,N-dimethylpiperazine and its analogs exhibit comparable piperazine moieties.
Sulfonamides: : Sulfonamide-containing compounds like sulfamethoxazole show functional group similarities.
Uniqueness
The unique combination of 4-ethoxyphenyl, tetrazole, piperazine, and sulfonamide groups in 4-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)methyl)-N,N-dimethylpiperazine-1-sulfonamide confers distinct chemical properties, making it highly valuable for specialized applications in research and industry.
Hopefully, this gives you a deep dive into your chemical compound. Anything else fascinating you'd like to explore?
Properties
IUPAC Name |
4-[[1-(4-ethoxyphenyl)tetrazol-5-yl]methyl]-N,N-dimethylpiperazine-1-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25N7O3S/c1-4-26-15-7-5-14(6-8-15)23-16(17-18-19-23)13-21-9-11-22(12-10-21)27(24,25)20(2)3/h5-8H,4,9-13H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJOZQSYDICSXLG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C(=NN=N2)CN3CCN(CC3)S(=O)(=O)N(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25N7O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
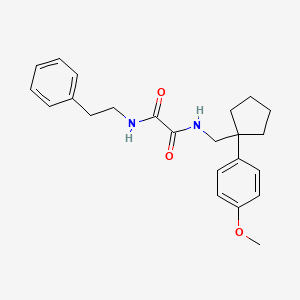

![(2Z)-2-[(3-fluoro-4-methoxyphenyl)imino]-N-(pyridin-2-yl)-2H-chromene-3-carboxamide](/img/structure/B2521400.png)

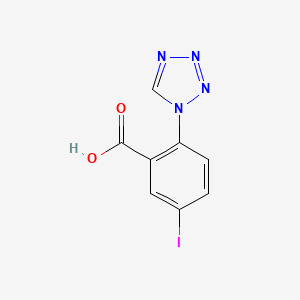
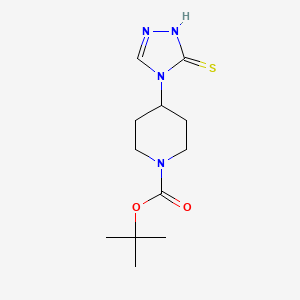
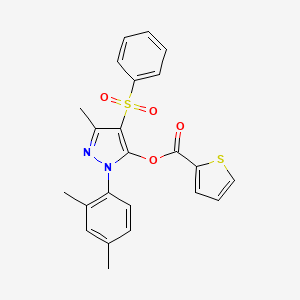

![1-(3-Fluorobenzoyl)-3-(4-methoxyphenyl)-1,4-diazaspiro[4.5]dec-3-ene-2-thione](/img/structure/B2521409.png)
![2-((3-(2-fluorobenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-phenethylacetamide](/img/structure/B2521411.png)
![N-((8-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)pyrazine-2-carboxamide](/img/structure/B2521413.png)
![N-(4-(imidazo[2,1-b]thiazol-6-yl)phenyl)-2-(naphthalen-2-yloxy)acetamide](/img/structure/B2521418.png)
![4-(2,3-dihydro-1H-indole-1-sulfonyl)-N-{11-methyl-3,10-dithia-5,12-diazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2(6),4,7,11-pentaen-4-yl}benzamide](/img/structure/B2521419.png)

